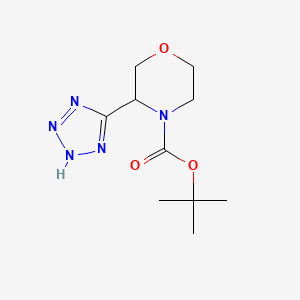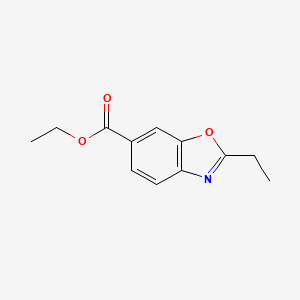
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate
説明
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate is a chemical compound . It is a derivative of benzoxazole , a class of compounds that have been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives, including this compound, often involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .Molecular Structure Analysis
The molecular structure of this compound is confirmed by IR, 1H/13C-NMR, and mass .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized via different pathways . The presence of electron-withdrawing groups improved the antimicrobial activity against certain bacteria and fungi .科学的研究の応用
Antimicrobial Activity
Research has shown that derivatives of benzoxazole, such as those synthesized from methyl 2-substituted benzoxazole-5-carboxylate, exhibit antimicrobial activity. This includes compounds like ethyl 3-(2-substituted benzoxazol-5-yl) acrylate and 4-(2-substituted benzoxazol-5-yl) but-3-en-2-one, which have been evaluated for their biological effectiveness against various microbial strains. The synthesis process involves refluxing with methanol and THF in the presence of NaBH4, followed by partial oxidation and treatment with carbonyl compounds to yield these derivatives (Balaswamy, Pradeep, Srinivas, & Rajakomuraiah, 2012).
Photochemical Properties
Another study focused on the photochemical reactions and properties of ethyl 2-substituted thiazole-5-carboxylates, revealing their potential as singlet-oxygen sensitizers. These compounds exhibited fluorescence and could be used in photo-oxidation processes, highlighting their photophysical properties and potential applications in photochemical studies (Amati, Belviso, D’Auria, Lelj, Racioppi, & Viggiani, 2010).
Synthesis of Heterocyclic Compounds
The development of ethyl 1-benzyl-5-methyl-1H-1,2,3-triazoles-4-carboxylate using Microwave Assisted Organic Synthesis (MAOS) method and its subsequent use in studying the corrosion inhibition activity on carbon steel is an example of applying such compounds in materials science. This research shows the versatility of benzoxazole derivatives in synthesizing new compounds with practical applications in corrosion inhibition (Insani, Wahyuningrum, & Bundjali, 2015).
Catalysis and Chemical Transformations
The phosphine-catalyzed [4 + 2] annulation to synthesize tetrahydropyridines showcases the utility of benzoxazole derivatives in catalysis and organic synthesis. This method highlights the role of ethyl 2-methyl-2,3-butadienoate as a 1,4-dipole synthon, leading to the efficient formation of highly functionalized compounds with complete regioselectivity (Zhu, Lan, & Kwon, 2003).
将来の方向性
Benzoxazole derivatives, including Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate, have gained a lot of importance in recent years due to their wide spectrum of pharmacological activities . They are used in intermediates for the preparation of new biological materials . There is an increased demand to develop newer antimicrobial agents and new chemical entities for cancer treatment .
作用機序
Target of Action
Benzoxazole derivatives have been found to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, antimycobacterial, antihistamine, antiparkinson, inhibition of hepatitis c virus, 5-ht3 antagonistic effect, melatonin receptor antagonism, amyloidogenesis inhibition, and rho-kinase inhibition .
Mode of Action
It is known that benzoxazole derivatives interact with their targets to exert their effects . For instance, some benzoxazole derivatives have been found to exhibit antimicrobial activity against various bacterial and fungal strains .
Biochemical Pathways
Benzoxazole derivatives are known to affect various biochemical pathways due to their wide spectrum of pharmacological activities .
Result of Action
Benzoxazole derivatives have been found to exhibit antimicrobial and anticancer activities .
生化学分析
Biochemical Properties
Ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to inhibit certain bacterial enzymes, thereby exhibiting antimicrobial properties . The compound also interacts with proteins involved in cell signaling pathways, modulating their function and leading to altered cellular responses.
Cellular Effects
This compound affects various cell types and cellular processes. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis . This compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. Additionally, it can disrupt the cell cycle, causing cell cycle arrest at specific phases.
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules. It can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent catalytic activity . This inhibition can lead to a cascade of effects, including changes in gene expression and cellular function. The compound may also activate certain pathways by interacting with receptor proteins on the cell surface.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy . Long-term exposure to the compound can result in sustained changes in cellular function, including persistent inhibition of cell proliferation and altered metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as antimicrobial or anticancer activity . At high doses, it can cause toxic or adverse effects, including organ damage and systemic toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing harm.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its activity and efficacy. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules, leading to more effective inhibition or activation of cellular pathways. Detailed studies on its subcellular distribution are necessary to elucidate its precise mechanism of action.
特性
IUPAC Name |
ethyl 2-ethyl-1,3-benzoxazole-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-11-13-9-6-5-8(7-10(9)16-11)12(14)15-4-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLQWLWMRZGHQGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=C(O1)C=C(C=C2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


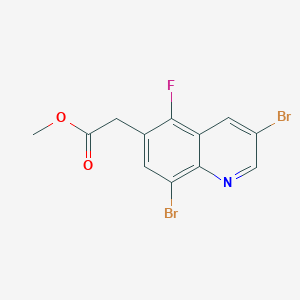
![Ethyl (8-methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)acetate hydrochloride](/img/structure/B1405452.png)
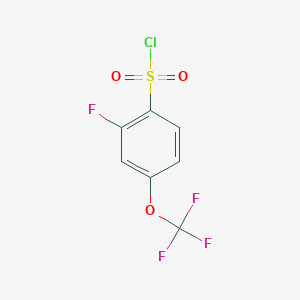
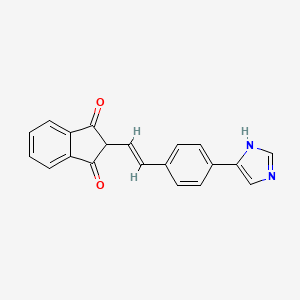
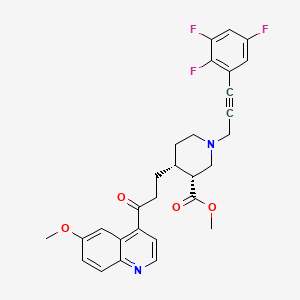

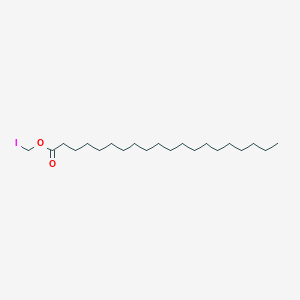
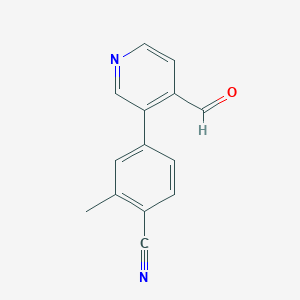

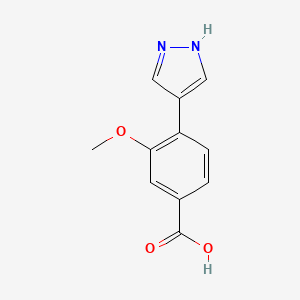

![Spiro[2.5]octane-6-carbaldehyde](/img/structure/B1405468.png)
